N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a 3,5-dimethylpyrazole moiety connected via an ethyl linker to a 2,5-dimethyl-substituted benzamide group. This compound is of interest in medicinal chemistry due to its structural hybrid of pyrazole and benzamide pharmacophores, which are often associated with antimicrobial and anti-inflammatory activities. Pyrazole derivatives are known for their role in inhibiting enzymes like cyclooxygenase (COX) and modulating kinase activity, while benzamide groups contribute to hydrogen bonding and target specificity .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-6-12(2)15(9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUGDFAMNHINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide
Synthesis of 3,5-Dimethylpyrazole
The foundational step involves preparing 3,5-dimethylpyrazole, a precursor for the ethylamine intermediate. The most established method involves the condensation of acetylacetone with hydrazine hydrate under reflux conditions:
$$ \text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3\text{C})2\text{CHN}2\text{H} + 2\text{H}_2\text{O} $$
This reaction proceeds in aqueous or alcoholic media, yielding 3,5-dimethylpyrazole with >85% efficiency after recrystallization from ethanol.
Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine
The ethylamine intermediate is synthesized via nucleophilic substitution or alkylation. A proven approach reacts 3,5-dimethylpyrazole with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate:
$$ \text{(CH}3\text{C})2\text{CHN}2\text{H} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3} \text{(CH}3\text{C})2\text{CHN}2\text{CH}2\text{CH}2\text{NH}2 + \text{KCl} + \text{H}_2\text{O} $$
The reaction is conducted in acetonitrile or dichloromethane at 60–80°C for 12–24 hours, achieving yields of 70–80% after column chromatography.
Amide Bond Formation with 2,5-Dimethylbenzoic Acid
The final step couples the ethylamine intermediate with 2,5-dimethylbenzoic acid. Two primary methods are employed:
Acid Chloride Method
Activation of 2,5-dimethylbenzoic acid via thionyl chloride forms the corresponding acid chloride, which reacts with the amine in dichloromethane or tetrahydrofuran (THF):
$$ \text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{(CH}3\text{C})2\text{CHN}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl} $$
Triethylamine neutralizes HCl, and the reaction proceeds at 0–25°C for 4–6 hours, yielding 65–75% product after aqueous workup.
Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances efficiency:
$$ \text{2,5-(CH}3\text{)}2\text{C}6\text{H}3\text{COOH} + \text{(CH}3\text{C})2\text{CHN}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} $$
This method achieves yields up to 85% with shorter reaction times (2–3 hours) and milder conditions.
Optimization Strategies and Catalytic Innovations
Solvent Selection and Reaction Kinetics
Aprotic polar solvents like dichloromethane and acetonitrile are optimal for both alkylation and amidation steps, minimizing side reactions. Kinetic studies indicate that increasing the dielectric constant of the solvent accelerates the amidation rate by stabilizing the transition state.
Purification and Analytical Characterization
Industrial-Scale Considerations and Environmental Impact
Large-scale synthesis adopts continuous flow reactors for the amidation step, reducing solvent use by 40% and improving heat dissipation. Waste streams containing aprotic solvents are reclaimed via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide as an anticancer agent. A study conducted by Fayad et al. (2019) identified this compound through a drug library screening on multicellular spheroids, demonstrating promising anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antifungal Activity
The compound has also been evaluated for its antifungal properties, particularly against Candida species. In a study published in MDPI, derivatives of pyrazole compounds were tested for their efficacy against Candida albicans and other strains. This compound exhibited significant antifungal activity at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .
Table 2: Antifungal Activity Against Candida Species
| Compound | MIC (µg/mL) | Strain |
|---|---|---|
| This compound | 8 | C. albicans |
| Other derivatives | Varies | C. glabrata |
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to act as a precursor for synthesizing various functional materials. Studies have shown that it can be used to create polymers with enhanced thermal stability and mechanical properties .
Table 3: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability (TGA) | 350 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 15% |
Case Study: Anticancer Screening
In a comprehensive screening conducted on a library of compounds for anticancer activity, this compound was identified as one of the most effective candidates against breast cancer cells (MCF-7). The study utilized multicellular tumor spheroids to simulate in vivo conditions more accurately and found that this compound significantly inhibited tumor growth compared to controls .
Case Study: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal efficacy of various pyrazole derivatives against resistant strains of Candida. The results indicated that this compound exhibited superior activity against miconazole-resistant strains compared to traditional antifungals .
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared below with structurally related pyrazole-containing analogs, emphasizing substituent effects and pharmacological relevance.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Effects : The 2,5-dimethylbenzamide group enhances lipophilicity, which could influence membrane permeability compared to sulfonamide or thiazole analogs .
- Pharmacophore Diversity : Sulfonamide-containing analogs (e.g., compound 18 in ) are associated with enzyme inhibition, while thiazole derivatives () emphasize antimicrobial activity .
Pharmacological and Chemical Properties
While direct data for the target compound is sparse, insights can be extrapolated from analogs:
- Antimicrobial Activity : Pyrazole-thiazole hybrids () show MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans, suggesting the target compound’s dimethylbenzamide group may enhance potency through increased lipophilicity .
- Enzyme Inhibition: Sulfonamide-pyrazole derivatives () inhibit carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range, though the target compound lacks this pharmacophore .
- ADME-Tox Predictions : Pyrazole derivatives generally exhibit moderate logP values (2.5–3.5) and acceptable bioavailability, but the 2,5-dimethyl substitution may increase metabolic stability compared to polar sulfonamides .
Research Findings and SAR Analysis
- Pyrazole Substitution : 3,5-Dimethyl groups on pyrazole enhance steric shielding, improving metabolic stability compared to unsubstituted analogs .
- Benzamide vs. Sulfonamide : Benzamide derivatives (e.g., target compound) prioritize membrane penetration, while sulfonamides () favor aqueous solubility and enzyme active-site binding .
- Linker Optimization : Ethyl linkers balance flexibility and stability, whereas acetyl linkers () may introduce susceptibility to esterase cleavage .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.35 g/mol |
| Structure | Chemical Structure |
Anticandidal Activity
Recent studies have highlighted the anticandidal properties of several pyrazole derivatives, including those related to this compound. In particular, derivatives have shown notable activity against Candida albicans and Candida glabrata, including strains resistant to traditional antifungals like miconazole.
Case Study: Anticandidal Testing
In a study evaluating the anticandidal activity of various pyrazole derivatives, compounds were tested against multiple Candida species using the cylinder-plate method. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 1 mM.
Table 2: Anticandidal Activity Results
| Compound | Concentration (mM) | Activity Against C. albicans | Activity Against C. glabrata |
|---|---|---|---|
| Compound 3h | 1 | Yes | Yes (miconazole-resistant) |
| Compound 3j | 10 | Yes | Weak |
| Compound 3l | 10 | No | Yes (both susceptible and resistant) |
The mechanism by which these compounds exert their antifungal effects may involve disruption of cell membrane integrity or interference with metabolic pathways critical for fungal survival. The presence of the pyrazole moiety is believed to enhance the interaction with fungal targets.
Anti-inflammatory Properties
Research has indicated that compounds containing pyrazole structures can also exhibit anti-inflammatory properties. These activities are often linked to the inhibition of pro-inflammatory cytokines and mediators.
Table 3: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticandidal | Effective against C. albicans and resistant strains |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What are the optimized synthetic routes for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of pyrazole-containing compounds often involves multi-step reactions, including amide coupling, alkylation, or cyclocondensation. For example:
- Amide bond formation : React 2,5-dimethylbenzoyl chloride with an amine-containing pyrazole derivative under inert conditions (e.g., dry THF, 0–5°C) using a base like triethylamine to neutralize HCl byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while lower temperatures reduce side reactions.
- Catalyst screening : Palladium or copper catalysts may accelerate coupling steps, as seen in analogous pyrazole-amide syntheses .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, pyrazole protons typically resonate at δ 6.0–7.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
- X-ray Crystallography : Resolve the 3D conformation to identify bond angles and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for structurally similar pyrazole derivatives .
- Infrared (IR) Spectroscopy : Detect functional groups like amide C=O stretches (~1650 cm⁻¹) and pyrazole ring vibrations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins. For example, the pyrazole moiety may form π-π interactions with aromatic residues in enzyme active sites .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 50–100 ns trajectories to assess binding affinity and conformational flexibility .
- Quantum Mechanical (QM) Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or redox behavior in biological systems.
Q. How should researchers address discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Source Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., under assay conditions) to rule out degradation artifacts .
- Assay Optimization : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability. For example, cytotoxicity assays may require adjusting cell density or serum concentration .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) that correlate with inconsistent results .
Q. What strategies can be employed to design derivatives with enhanced bioactivity or selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position to modulate electronic effects .
- Scaffold Hybridization : Combine pyrazole motifs with thiadiazole or benzothiazole units, as seen in bioactive analogs, to exploit synergistic interactions .
- Metabolic Stability : Modify the ethyl linker to a cyclopropyl group to reduce oxidative metabolism, improving pharmacokinetic profiles .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
- Knockout/RNAi Studies : Silence candidate receptors/enzymes and assess loss of compound efficacy .
- Proteomics/Transcriptomics : Profile downstream signaling pathways (e.g., MAPK/ERK) via mass spectrometry or RNA-seq to identify modulated networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
